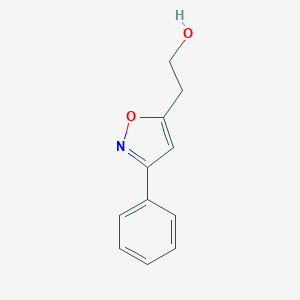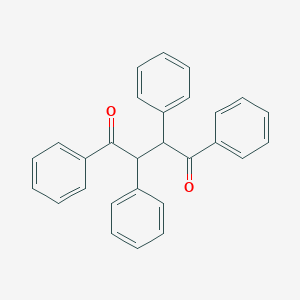
Bromuro de erbio(III)
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Erbium tribromide is a useful research compound. Its molecular formula is Br3Er and its molecular weight is 406.97 g/mol. The purity is usually 95%.
The exact mass of the compound Erbium tribromide is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality Erbium tribromide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Erbium tribromide including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Miniaturización de un láser en un chip fotónico
Los científicos han miniaturizado con éxito un potente láser de fibra basado en erbio en un chip fotónico de nitruro de silicio . Los láseres de fibra basados en erbio son especialmente interesantes, ya que cumplen con todos los requisitos para mantener la alta coherencia y estabilidad de un láser . Los investigadores desarrollaron su láser de erbio a escala de chip utilizando un proceso de fabricación de vanguardia . Comenzaron construyendo una cavidad óptica de un metro de largo, en el chip, basada en un circuito integrado fotónico de nitruro de silicio de pérdida ultrabaja . Luego, el equipo implantó el circuito con iones de erbio de alta concentración para crear selectivamente el medio de ganancia activo necesario para la emisión láser .
Láseres de fibra
Los láseres de fibra utilizan una fibra óptica dopada con elementos de tierras raras (erbio, iterbio, neodimio, etc.) como fuente de ganancia óptica<a aria-label="1: " data-citationid="aafcc4d8-7ad6-e15a-19e2-9c8b274e8826-26" h="ID=SERP,5015.1" href="https://www.sciencedaily.com/releases/2024/06/240610
Safety and Hazards
Erbium tribromide can cause skin irritation and serious eye irritation . It may also cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray, washing skin thoroughly after handling, using only outdoors or in a well-ventilated area, and wearing protective gloves/eye protection/face protection .
Propiedades
| { "Design of the Synthesis Pathway": "The synthesis of Erbium tribromide can be achieved through the reaction of erbium metal with elemental bromine in the presence of a solvent.", "Starting Materials": ["Erbium metal", "Bromine", "Solvent (e.g. ethanol or diethyl ether)"], "Reaction": [ "1. Weigh out the desired amount of erbium metal and place it in a reaction vessel.", "2. Add enough solvent to completely cover the erbium metal.", "3. Slowly add elemental bromine to the reaction vessel while stirring continuously.", "4. Allow the reaction to proceed until all the erbium metal has reacted and the solution has turned a deep red color.", "5. Filter the solution to remove any unreacted erbium metal.", "6. Evaporate the solvent to obtain the solid Erbium tribromide product.", "7. Purify the product by recrystallization if necessary." ] } | |
Número CAS |
13536-73-7 |
Fórmula molecular |
Br3Er |
Peso molecular |
406.97 g/mol |
Nombre IUPAC |
erbium(3+);tribromide |
InChI |
InChI=1S/3BrH.Er/h3*1H;/q;;;+3/p-3 |
Clave InChI |
GZTUDAKVGXUNIM-UHFFFAOYSA-K |
SMILES |
Br[Er](Br)Br |
SMILES canónico |
[Br-].[Br-].[Br-].[Er+3] |
| 13536-73-7 | |
Pictogramas |
Irritant |
Origen del producto |
United States |
Q1: What is the structure of erbium tribromide in the gas phase?
A: Research using gas-phase electron diffraction and mass spectrometry at 1095 K revealed that erbium tribromide exists predominantly as a monomer (ErBr3) with a small percentage (2.5%) existing as a dimer (Er2Br6) []. The ErBr3 monomer exhibits a planar or near-planar structure with an average erbium-bromine bond length (rg(Er–Br)) of 258.2(6) pm and a valence angle (∠g(Br–Er–Br)) of 116.0(14)° [].
Q2: How does the structure of erbium tribromide change at high temperatures?
A: At high temperatures, erbium tribromide undergoes sublimation. While the provided research focuses on the gaseous state at 1095 K [], another study investigates both molecular and ionic sublimation processes of erbium tribromide []. This suggests that temperature influences not only the physical state but also potentially the ionic character of the compound.
Q3: What spectroscopic data is available for erbium tribromide?
A: Although the provided articles focus on structural characterization, one study mentions the "Energy Levels on Hexagonal Erbium-Tribromide" []. This suggests that spectroscopic investigations, potentially involving techniques like UV-Vis or fluorescence spectroscopy, have been conducted on this compound, particularly focusing on its electronic structure and energy level transitions in a solid, hexagonal form.
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


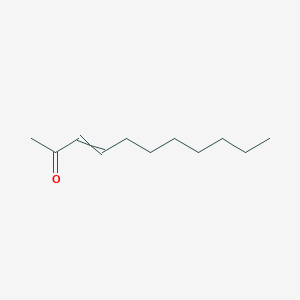

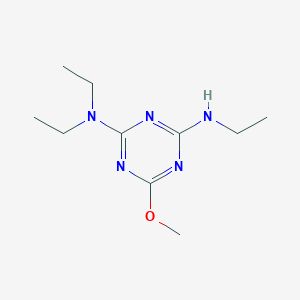


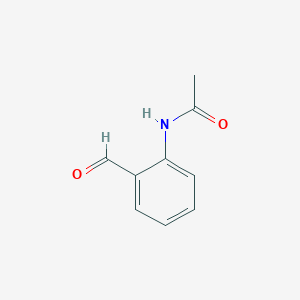
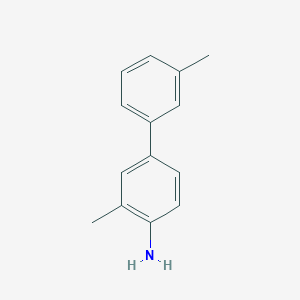

![[1R-(1alpha,4abeta,4balpha,10aalpha)]-1,2,3,4,4a,4b,5,6,10,10a-decahydro-1,4a-dimethyl-7-(isopropyl)phenanthrene-1-carboxylic acid, copper salt](/img/structure/B84220.png)


